Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Overview
Description
Methyl 5-fluoro-3-methyl-2-nitrobenzoate is a compound used in organic synthesis . It has a molecular weight of 213.17 g/mol . The compound is a pale-yellow to yellow-brown to brown solid .
Synthesis Analysis
The synthesis of Methyl 5-fluoro-3-methyl-2-nitrobenzoate involves the use of concentrated H2SO4 and 5-fluoro-2-methylbenzoic acid . The mixture is cooled to -5-0°C, and SOCl2 is added drop-wise. After the addition, the mixture is heated to reflux for 16 hours .Molecular Structure Analysis
The IUPAC name for this compound is methyl 5-fluoro-2-methyl-3-nitrobenzoate . Its InChI code is 1S/C9H8FNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 . The compound has a topological polar surface area of 72.1 Ų .Chemical Reactions Analysis
The compound is involved in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1 (3H)-one . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.16 g/mol . It has a computed XLogP3-AA value of 2.1 , indicating its lipophilicity. The compound has no hydrogen bond donors but has five hydrogen bond acceptors . It has two rotatable bonds . The compound is a pale-yellow to yellow-brown to brown solid .Scientific Research Applications
Synthesis and Application in Drug Development
Synthesis Methodologies : Research into the synthesis of complex fluorinated molecules, such as 2-Fluoro-4-bromobiphenyl and 5,5′-Methylene-bis(benzotriazole), shows the interest in developing efficient methods for preparing compounds that are valuable for pharmaceutical applications. These studies highlight the challenges and solutions in synthesizing fluorinated compounds, which are relevant due to their pharmacological properties (Qiu et al., 2009); (Gu et al., 2009).
Applications in Cancer Research : Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been extensively studied for their use in cancer chemotherapy. Research on the chemistry of fluorinated pyrimidines provides insight into their synthesis, mechanism of action, and applications in personalized medicine. This includes studies on their metabolic pathways, mechanisms by which they inhibit cancer cell growth, and the development of new formulations or prodrugs to improve their efficacy and reduce toxicity (Gmeiner, 2020).
Environmental Impact and Analysis
Occurrence and Fate in Aquatic Environments : Studies on the occurrence, fate, and behavior of parabens in aquatic environments provide a framework for understanding the environmental impact of various chemical compounds, including those with fluorine substituents. These studies assess how such compounds persist in the environment, their biodegradability, and potential effects on aquatic life (Haman et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-6(10)4-7(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTXULHKYAMECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696995 | |
Record name | Methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
CAS RN |
952479-97-9 | |
Record name | Methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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